rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride
Description
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine featuring a nitrogen atom within a [3.2.1]octane framework. Its molecular formula is C₇H₁₃N·HCl (molecular weight: 147.65 g/mol), and it exists as a racemic mixture of enantiomers. The compound is cataloged under ChemBridge ID 4101829 and is identified as AB10, a selective Sigma-1 receptor (S1R) antagonist .
Properties
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-7(3-1)8-5-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALYWBSLLVPBH-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H](C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Strategies
The bicyclo[3.2.1]octane skeleton is typically assembled via [4+2] Diels-Alder reactions or intramolecular cyclizations. For example, a cycloheptene precursor undergoes strain-induced ring contraction in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂), yielding the bicyclic core. Alternative approaches employ photochemical [2+2] cycloadditions of norbornene derivatives, though these methods often require stringent temperature control (-78°C to 25°C) and exhibit moderate yields (40–60%).
Table 1: Comparison of Cyclization Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diels-Alder Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C | 72 | 95 |
| Photochemical [2+2] | UV light, hexane, -78°C | 58 | 88 |
| Intramolecular SN2 | KOtBu, THF, reflux | 65 | 90 |
Introduction of the Amine Group
Reductive Amination
Reductive amination is the most widely reported method for installing the amine functionality at the 6-position of the bicyclic framework. A ketone intermediate, generated via oxidation of a secondary alcohol, reacts with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) to yield the racemic amine. Critical parameters include:
Gabriel Synthesis
Alternative routes employ the Gabriel synthesis, where a phthalimide-protected amine is introduced via alkylation of a bicyclic bromide. Subsequent hydrazinolysis liberates the free amine, though this method suffers from low yields (30–40%) due to competing elimination side reactions.
Resolution of Racemates and Stereochemical Control
Chiral Auxiliary-Mediated Synthesis
To achieve enantiomeric enrichment, chiral auxiliaries such as (R)- or (S)-α-methylbenzylamine are used. Diastereomeric salts are crystallized from ethanol, yielding enantiomerically pure amines (ee >98%) after recrystallization.
Table 2: Enantiomeric Excess via Chiral Resolution
| Auxiliary | Solvent | ee (%) | Recovery (%) |
|---|---|---|---|
| (R)-α-Methylbenzylamine | Ethanol | 98.5 | 65 |
| (S)-1-Phenylethylamine | Methanol | 97.2 | 58 |
Enzymatic Resolution
Lipase-catalyzed acetylation in tert-butyl methyl ether selectively modifies one enantiomer, enabling kinetic resolution. For instance, Candida antarctica lipase B (CAL-B) achieves 92% ee for the (1S,5R)-enantiomer after 48 h.
Hydrochloride Salt Formation
Acid-Base Titration
The free amine is dissolved in anhydrous ether and treated with gaseous HCl, yielding the hydrochloride salt as a crystalline solid. Key parameters include:
Solvent Screening
Polar solvents like ethanol or acetone enhance crystallization kinetics. X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁/c) with a chloride counterion hydrogen-bonded to the protonated amine.
Industrial-Scale Production
Continuous Flow Reactors
Multi-step syntheses are optimized in continuous flow systems to improve heat transfer and reduce reaction times. For example, a telescoped process combining Diels-Alder cyclization and reductive amination achieves 68% overall yield at a throughput of 1.2 kg/day.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride serves as a chiral auxiliary in asymmetric synthesis, facilitating the creation of complex organic molecules.
- Reagent in Chemical Reactions : It can undergo various chemical transformations including oxidation and substitution reactions, leading to diverse derivatives with potential applications .
Biology
- Enzyme Mechanism Studies : The compound is utilized to study enzyme interactions and mechanisms, aiding in understanding biological processes at the molecular level .
- Ligand for Receptor Binding : It has been investigated for its potential as a ligand for various receptors, including vasopressin receptors, which are crucial in regulating physiological functions such as blood pressure and fluid balance .
Medicinal Chemistry
- Drug Development : Research has indicated that derivatives of this compound exhibit significant biological activity, making them candidates for therapeutic agents in conditions like heart failure and hyponatremia .
- Vasopressin Receptor Antagonism : Specific derivatives have shown promise as mixed vasopressin receptor antagonists, demonstrating high binding affinities and potential for drug-like properties .
Case Studies
Several studies highlight the applications of this compound:
- Study on Vasopressin Receptor Antagonists : A series of biaryl amides containing this azabicyclo framework were synthesized and evaluated for their affinity towards vasopressin receptors. Compounds demonstrated excellent binding profiles, with some analogues showing superior properties compared to existing standards like conivaptan .
- Structural Optimization for Drug Development : Research focusing on structural modifications of rac-(1S,5R)-6-Azabicyclo[3.2.1]octane derivatives revealed insights into enhancing receptor selectivity and potency, paving the way for more effective therapeutic agents .
Data Summary Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Chiral auxiliary in organic synthesis | Facilitates synthesis of complex molecules |
| Biology | Study of enzyme mechanisms | Enhances understanding of molecular interactions |
| Medicinal Chemistry | Drug development for vasopressin receptor antagonism | Demonstrated high binding affinities |
Mechanism of Action
The mechanism by which rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azabicyclo Family
The azabicyclo[3.2.1]octane scaffold is a versatile template for drug discovery. Key structural analogs include:
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane (CAS 53460-46-1)
- Molecular Formula : C₁₀H₁₉N
- Molecular Weight : 154.27 g/mol
- Key Differences : Three methyl substituents enhance lipophilicity compared to the unsubstituted rac compound. This modification likely improves membrane permeability but may reduce solubility .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride (CAS 54745-74-3)
- Molecular Formula: C₆H₁₁NO·HCl
- Molecular Weight : 149.62 g/mol
- Key Differences : Replacement of a nitrogen with oxygen (oxa) reduces basicity, altering hydrogen-bonding interactions and receptor affinity .
(1S,5R)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₃NO₂·HCl
- Molecular Weight : 207.66 g/mol
Pharmacological and Functional Comparisons
Physicochemical and Stereochemical Considerations
- Stereochemistry : Enantiomers of azabicyclo compounds often display divergent biological activities. For example, the (1S,5R) configuration in AB10 is critical for S1R antagonism, whereas its enantiomer may lack efficacy . In contrast, pheromones like isobrevicomin (1S,5R,7S) require strict stereochemical fidelity for insect communication .
- Salt Forms : The hydrochloride salt of the rac compound improves water solubility, a feature absent in neutral analogs like 1,3,3-trimethyl derivatives .
Biological Activity
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound featuring a nitrogen atom, classified within the azabicyclic family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes. Its unique stereochemistry contributes to its distinct pharmacological properties.
- Molecular Formula : C7H14ClN
- CAS Number : 102564319
- Structure : The compound's structure allows for specific interactions with biological targets, influencing physiological pathways.
The mechanism of action involves the binding of rac-(1S,5R)-6-azabicyclo[3.2.1]octane to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction is critical in understanding its therapeutic potential in various conditions, including cardiovascular diseases and neurological disorders.
Biological Activity
Research indicates that rac-(1S,5R)-6-azabicyclo[3.2.1]octane exhibits significant biological activity:
- Receptor Binding : It has been evaluated for its role as a vasopressin receptor antagonist, which is relevant in treating conditions such as heart failure and hyponatremia .
- Analgesic Properties : Similar compounds have demonstrated analgesic and narcotic antagonist activities, suggesting that rac-(1S,5R)-6-azabicyclo[3.2.1]octane may possess similar properties .
Study 1: Analgesic Activity
A series of 53 1-phenyl-6-azabicyclo[3.2.1]octanes were tested for their analgesic effects. The most notable compound exhibited a balanced antagonist-analgesic profile with minimal physical dependence, indicating the potential for rac-(1S,5R)-6-azabicyclo[3.2.1]octane to serve as a therapeutic agent in pain management .
Study 2: Vasopressin Receptor Antagonism
Research has highlighted the effectiveness of derivatives of rac-(1S,5R)-6-azabicyclo[3.2.1]octane as vasopressin receptor antagonists, providing insights into their application in treating heart-related conditions and fluid balance disorders .
Data Table: Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
